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molecular formula C12H18O6 B8351683 Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate

Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate

Cat. No. B8351683
M. Wt: 258.27 g/mol
InChI Key: ITWNCORBJIHQNT-UHFFFAOYSA-N
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Patent
US07897611B2

Procedure details

To a solution of dimethyl 5-oxocyclohexane-1,3-dicarboxylate (6.0 g, 28 mmol) in toluene (50 ml) was added ethylene glycol (3.73 g, 56.6 mmol) and p-toluenesulfonic acid (65 mg). The reaction was refluxed overnight, using a Dean-Stark trap to remove the excess water. The reaction was worked up by removing the toluene by rotary evaporation, adding brine (10 ml) and extracting with ethyl acetate (3×40 ml). The combined extracts were dried over sodium sulfate, filtered and concentrated by rotary evaporation to give the desired product as a thick colorless liquid (6.0 g, 82%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH:6]([C:8]([O:10][CH3:11])=[O:9])[CH2:5][CH:4]([C:12]([O:14][CH3:15])=[O:13])[CH2:3]1.[CH2:16](O)[CH2:17][OH:18]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:18]1[C:2]2([CH2:3][CH:4]([C:12]([O:14][CH3:15])=[O:13])[CH2:5][CH:6]([C:8]([O:10][CH3:11])=[O:9])[CH2:7]2)[O:1][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O=C1CC(CC(C1)C(=O)OC)C(=O)OC
Name
Quantity
3.73 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
65 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove the excess water
CUSTOM
Type
CUSTOM
Details
by removing the toluene
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
ADDITION
Type
ADDITION
Details
adding brine (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CC(CC(C2)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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